Ethyl 5-cyano-4-hydroxy-2-methylbenzoate
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Description
“5-Cyano-4-hydroxy-2-methyl-benzoic acid ethyl ester” is a chemical compound. It is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are widely found in nature and are often responsible for the characteristic fragrances of fruits and flowers .
Chemical Reactions Analysis
Esters undergo a reaction known as hydrolysis, which is the breaking of a bond in a molecule using water . This reaction is catalyzed by either an acid or a base . The products of this reaction are a carboxylic acid and an alcohol .Mechanism of Action
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, influencing a range of biological activities
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the activity and stability of Ethyl 5-cyano-4-hydroxy-2-methylbenzoate . Specific studies investigating the influence of environmental factors on this compound are currently lacking .
Biochemical Analysis
Biochemical Properties
It’s structurally similar to ethyl 4-hydroxy-2-methylbenzoate , which has been studied for its potential interactions with enzymes, proteins, and other biomolecules
Cellular Effects
It’s structurally similar to ethyl 4-hydroxy-2-methylbenzoate , which has been studied for its potential influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s structurally similar to ethyl 4-hydroxy-2-methylbenzoate , which has been studied for its potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It’s structurally similar to ethyl 4-hydroxy-2-methylbenzoate , which has been studied for its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It’s structurally similar to ethyl 4-hydroxy-2-methylbenzoate , which has been studied for its potential threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It’s structurally similar to ethyl 4-hydroxy-2-methylbenzoate , which has been studied for its potential interactions with enzymes or cofactors .
Transport and Distribution
It’s structurally similar to ethyl 4-hydroxy-2-methylbenzoate , which has been studied for its potential interactions with transporters or binding proteins .
Subcellular Localization
It’s structurally similar to ethyl 4-hydroxy-2-methylbenzoate , which has been studied for its potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
ethyl 5-cyano-4-hydroxy-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-3-15-11(14)9-5-8(6-12)10(13)4-7(9)2/h4-5,13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHIXMDXDCWFTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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